プリスティメリン

概要

説明

プリスティメリンは、ニシキギ科のプリスティメラ属植物から最初に単離された天然のトリテルペノイド化合物です。また、マチン科の植物にも存在することがあります。 この化合物は、細胞毒性、抗腫瘍性、抗炎症性、抗菌性、および抗ウイルス性など、多様な薬理学的特性を持つことから、大きな注目を集めています .

科学的研究の応用

Pristimerin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.

Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Industry: Potential applications in the development of pharmaceuticals and natural product-based therapies

作用機序

プリスティメリンは、次のような複数の機序によって効果を発揮します。

アポトーシス誘導: プリスティメリンは、カスパーゼを活性化してミトコンドリアの機能不全を促進することで、がん細胞のアポトーシスを誘導します。

オートファジー調節: オートファジー経路を調節し、細胞成分の分解につながります。

抗炎症効果: プリスティメリンは、炎症性サイトカインの産生を阻害します。

分子標的: 主要な分子標的には、低酸素誘導因子1-アルファ、スフィンゴシンキナーゼ1、チオレドキシンレダクターゼなどがあります .

6. 類似の化合物との比較

プリスティメリンは、セラストロールやベツリン酸などの他のトリテルペノイドと比較されています。これらの化合物はすべてトリテルペノイド骨格を共有していますが、プリスティメリンは、独自の薬理学的特性に貢献するキノンメチド構造を持つため、ユニークです。類似の化合物には、次のようなものがあります。

セラストロール: 抗炎症性と抗がん性で知られています。

ベツリン酸: 抗ウイルス性と抗がん性で知られています

プリスティメリンは、幅広いスペクトルを持つ活性と、さまざまな分野における治療用途の可能性により、際立っています。

生化学分析

Biochemical Properties

Pristimerin has been found to interact with several enzymes and proteins. It was associated with the N-terminal threonine of the β5 subunit through its conjugated ketone carbon C6, exerting a chymotrypsin-like activity . It also interacts with RGS4 .

Cellular Effects

Pristimerin induces cell cycle arrest, apoptosis, and autophagy to exhibit anti-proliferation effects against tumors . It also inhibits the invasion, migration, and metastasis of tumor cells via affecting cell adhesion, cytoskeleton, epithelial-mesenchymal transition, cancer stem cells, and angiogenesis .

Molecular Mechanism

Pristimerin exerts its effects at the molecular level through several mechanisms. It inhibits Akt signaling, inhibits BAD phosphorylation, and down-regulates the expression of the anti-apoptotic protein Bcl-xL . It also targets telomerases .

Temporal Effects in Laboratory Settings

At 2.5 µM, pristimerin inhibited proliferation, and induced both apoptosis and autophagy in A431 and A388 skin cancer cells via ROS (reactive oxygen species)-mediated JNK (c-Jun N-terminal kinase) activation .

Dosage Effects in Animal Models

In animal models, pristimerin has shown to have varying effects at different dosages. For instance, pristimerin at a dose of 0.4 and 0.8 mg/kg, i.p., showed hepatoprotective effects on concanavalin-stimulated hepatitis in mice .

Metabolic Pathways

Pristimerin is involved in several metabolic pathways. It can inhibit Bcl-2, finally inducing mitochondrial cell death via an ROS-dependent ubiquitin-proteasomal degradation pathway .

準備方法

合成経路と反応条件: プリスティメリンは、さまざまな化学経路によって合成でき、多くの場合、スクアレンまたはその誘導体の環化が関与します。合成には、トリテルペノイド構造を正しく形成するために、制御された温度やpHなどの特定の反応条件が必要となります。

工業生産方法: プリスティメリンの工業生産には、主にニシキギ科とマチン科の植物から天然源を抽出する方法が採用されています。 抽出プロセスには、溶媒抽出、その後クロマトグラフィーなどの精製ステップで純粋な形でプリスティメリンを分離することが含まれます .

化学反応の分析

反応の種類: プリスティメリンは、次のようないくつかのタイプの化学反応を起こします。

酸化: プリスティメリンは酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、プリスティメリンのキノンメチド構造を修飾することができます。

置換: 置換反応は、プリスティメリン分子上の特定の位置で起こり、さまざまな誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまな求核剤を制御された条件下で使用して、置換反応を行うことができます。

主要な生成物: これらの反応から生成される主要な生成物には、酸化、還元、および置換されたプリスティメリンの誘導体があり、それぞれ潜在的に異なる薬理学的特性を持っています .

4. 科学研究における用途

プリスティメリンは、次のような幅広い科学研究用途を持っています。

化学: トリテルペノイドの合成と反応を研究するためのモデル化合物として使用されています。

生物学: アポトーシスやオートファジーなどの細胞プロセスにおける役割について調査されています。

医学: 抗がん剤、抗炎症剤、抗菌剤としての可能性が探求されています。

類似化合物との比較

Pristimerin is compared with other triterpenoids such as celastrol and betulinic acid. While all these compounds share a triterpenoid backbone, pristimerin is unique due to its quinone methide structure, which contributes to its distinct pharmacological properties. Similar compounds include:

Celastrol: Known for its anti-inflammatory and anticancer properties.

Betulinic Acid: Recognized for its antiviral and anticancer activities

Pristimerin stands out due to its broad-spectrum activity and potential for therapeutic applications across various fields.

特性

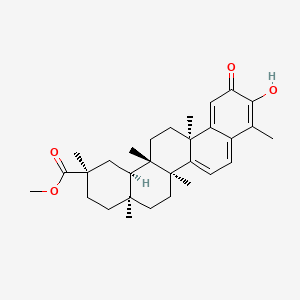

IUPAC Name |

methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACETXYABVHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258-84-0 | |

| Record name | Pristimerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pristimerin exert its anticancer effects?

A1: Pristimerin exhibits its anticancer effects through multiple mechanisms, including:

- Induction of Apoptosis: Pristimerin triggers apoptosis, a programmed cell death pathway, in various cancer cell lines. This involves caspase activation, DNA fragmentation, and morphological changes. [, , , , , , , ]

- Cell Cycle Arrest: Pristimerin can arrest the cell cycle at specific phases, primarily the G0/G1 phase, preventing cancer cells from proliferating uncontrollably. This is often associated with changes in the expression of cell cycle regulatory proteins like cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors. [, , , , , ]

- Inhibition of Proliferation, Migration, and Invasion: Pristimerin demonstrates anti-metastatic potential by inhibiting the proliferation, migration, and invasion of cancer cells. This involves targeting various signaling pathways and processes like epithelial-mesenchymal transition (EMT), angiogenesis, and cancer stem cell (CSC) characteristics. [, , , , , , ]

- Modulation of Signaling Pathways: Pristimerin affects multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK1/2, JNK, and others. [, , , , , , , ]

Q2: What is the role of reactive oxygen species (ROS) in pristimerin's activity?

A2: Pristimerin induces the generation of ROS in cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis. Pretreatment with antioxidants like N-acetylcysteine (NAC) can attenuate pristimerin-induced apoptosis, confirming the role of ROS in its mechanism of action. [, , , ]

Q3: Does pristimerin affect any specific molecular targets?

A3: Yes, pristimerin has been shown to target:

- Proteasome: Pristimerin potently inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins like Bax, p27, and IκB-α. [] This inhibition contributes to its anti-cancer activity.

- VEGFR2: Pristimerin suppresses tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) activation. [] This, in turn, inhibits downstream signaling pathways like AKT, ERK1/2, and mTOR, hindering angiogenesis and tumor growth.

Q4: How does pristimerin affect the immune system in the context of cancer?

A4: Pristimerin has been investigated for its potential to target the PD-1/PD-L1 pathway, a key immune checkpoint involved in cancer immune evasion. Studies show that PD-L1-positive exosomes loaded with pristimerin exhibit enhanced uptake by CD4+ T cells and keratinocytes. This targeted delivery strategy holds promise for enhancing anti-tumor immune responses and reducing psoriatic inflammation. []

Q5: What types of cancer cells have shown sensitivity to pristimerin in vitro?

A5: Pristimerin has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:

- Colorectal cancer [, , ]

- Lung cancer [, , ]

- Breast cancer [, , , , ]

- Prostate cancer [, , ]

- Leukemia [, ]

- Ovarian cancer []

- Glioma [, ]

- Esophageal cancer []

- Cervical cancer []

- Oral squamous cell carcinoma []

- Uveal melanoma [, ]

Q6: Has pristimerin's anticancer activity been validated in animal models?

A6: Yes, pristimerin has shown promising antitumor activity in various in vivo models:

- Xenograft Models: Pristimerin effectively inhibits tumor growth in xenograft models of breast cancer, prostate cancer, and other cancers. [, , ]

- Ovariectomy-Induced Osteoporosis Model: Pristimerin ameliorates bone loss and improves bone microarchitecture in ovariectomized rats, suggesting potential for treating osteoporosis. [, ]

- Sepsis-Induced Lung Injury Model: Pristimerin attenuates lung injury in a mouse model of sepsis, suggesting potential for treating inflammatory conditions. []

- Adjuvant-Induced Arthritis Model: Pristimerin reduces arthritis severity and joint inflammation in rat models, highlighting its anti-inflammatory and anti-arthritic potential. []

Q7: What are the key challenges and future directions for pristimerin research?

A7: Key areas for future research include:

Q8: What is the molecular formula and weight of pristimerin?

A8: Pristimerin has the molecular formula C30H40O4 and a molecular weight of 468.63 g/mol.

Q9: Are there efforts to synthesize pristimerin or its derivatives?

A9: Yes, research is ongoing to synthesize pristimerin and its derivatives. One approach involves creating a trimeric derivative of pristimerin to enhance its interaction with DNA. This involves multi-step synthesis routes and exploring the reactivity of specific functional groups on the pristimerin molecule. []

Q10: What analytical methods are used to characterize and quantify pristimerin?

A10: Various analytical methods are employed, including:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for pristimerin detection and quantification in biological samples. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of pristimerin extracts. []

Q11: What is the known safety profile of pristimerin?

A11: While pristimerin has shown promising anticancer activity, its safety profile requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)